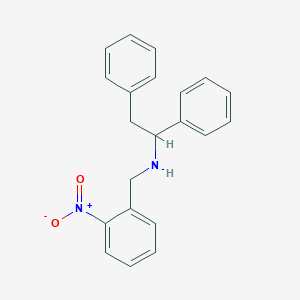![molecular formula C15H20N2O B4983700 3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4983700.png)
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as GW501516 or simply GW, and it belongs to the class of selective androgen receptor modulators (SARMs). GW has been shown to have a variety of effects on the body, including increasing endurance, improving metabolism, and reducing inflammation.
Mécanisme D'action
The mechanism of action of GW501516 is complex and not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that plays a key role in regulating metabolism and energy production. By activating PPARδ, GW can increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance and improved metabolic function.
Biochemical and Physiological Effects:
GW501516 has been shown to have a variety of biochemical and physiological effects on the body. These include increased endurance and exercise capacity, improved metabolic function, and reduced inflammation. GW has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to improved lipid metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using GW501516 in lab experiments is its ability to improve metabolic function and increase endurance. This can be particularly useful in studies involving exercise physiology or metabolic disorders. However, there are also limitations to using GW in lab experiments, including the potential for off-target effects and the need for specialized equipment and expertise to synthesize and administer the compound.
Orientations Futures
There are many potential future directions for research on GW501516. Some of the most promising areas of research include the development of new treatments for metabolic disorders such as obesity and type 2 diabetes, as well as the potential use of GW as a performance-enhancing drug for athletes. Other future directions could include the development of new synthetic methods for GW, as well as the exploration of its potential therapeutic applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of GW501516 involves several steps, including the reaction of 4-chloro-3,5-dimethylpyrazole with 3-(3-methylphenoxy)propylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a variety of reagents to produce the final product. The synthesis of GW is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
GW501516 has been studied extensively in the scientific community for its potential therapeutic applications. One of the most promising areas of research is in the treatment of metabolic disorders such as obesity and type 2 diabetes. GW has been shown to improve insulin sensitivity and glucose metabolism, which could potentially lead to the development of new treatments for these conditions.
Propriétés
IUPAC Name |
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-6-4-7-14(10-11)18-9-5-8-15-12(2)16-17-13(15)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAIJALFOBXQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)
![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4983678.png)
![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![1-{3-[(2-hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B4983693.png)
![4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)

